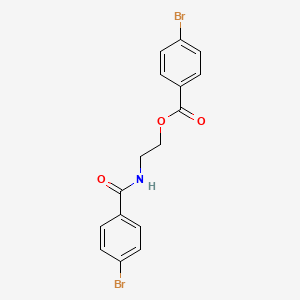

![molecular formula C8H12O2 B1346465 Bicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 41894-76-2](/img/structure/B1346465.png)

Bicyclo[4.1.0]heptane-7-carboxylic acid

Overview

Description

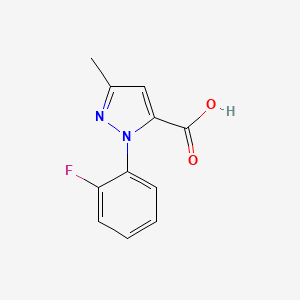

“Bicyclo[4.1.0]heptane-7-carboxylic acid” is a unique chemical compound with the empirical formula C8H12O2 . It has a molecular weight of 140.18 . The IUPAC name for this compound is the same as the common name . It is typically stored at room temperature .

Molecular Structure Analysis

The molecular structure of “Bicyclo[4.1.0]heptane-7-carboxylic acid” can be represented by the SMILES stringOC(=O)C1C2CCCCC12 . The InChI code for this compound is 1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,9,10) . Physical And Chemical Properties Analysis

“Bicyclo[4.1.0]heptane-7-carboxylic acid” is a solid compound .Scientific Research Applications

Electrophile-Initiated Lactonization

Treatment of 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid with various reagents leads to the cleavage of the central C-C bond in the bicyclobutane fragment and heterocyclization to substituted bicyclo[3.1.1]heptane-6,7-carbolactones. This study provides insights into the chemical behavior of bicyclic compounds under electrophilic conditions (Razin & Zolotarev, 2003).

Organocatalytic Aldol Reactions

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid demonstrates catalytic potential in aldol reactions, showcasing the selective advantages of the bicyclic system over its monocyclic analogue. This finding highlights the geometric influence of carboxylic acid groups in such reactions (Armstrong, Bhonoah, & White, 2009).

Synthesis as an Amino Acid Analogue

The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid is explored for its potential as an unnatural amino acid, useful in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).

Chiral Auxiliaries

Diastereomerically pure 2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids have been synthesized from ketopinic acid, suggesting their utility as chiral auxiliaries in various chemical syntheses (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).

Microbiological Applications

Certain microorganisms can asymmetrically hydroxylate bicyclo[2.2.1]heptane-7-carboxylic acid, leading to chiral products potentially useful as intermediates for natural prostaglandins and other compounds (Yamazaki & Maeda, 1985).

Homo-thiopeptide Structures

Homo-thiopeptides based on bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid exhibit a preference for ordered secondary structures with trans-thioamide bonds, showcasing the structural versatility of these bicycclic compounds in peptide mimics (Otani et al., 2012).

Conformational Locking of Pharmacophores

Bicyclo[3.2.0]heptane derivatives have been synthesized with N-Boc-amino groups in pseudo-equatorial or pseudo-axial positions, demonstrating their use in conformationally locking pharmacophores, useful in drug design (Vorberg et al., 2017).

Neuronal Nicotinic Receptor Ligands

Novel bicyclic α-amino acids, including 1-azabicyclo[2.2.1]heptane-7-carboxylic acid, have been synthesized for generating neuronal nicotinic receptor ligands. This research indicates the relevance of bicyclic compounds in neuropharmacology (Strachan et al., 2006).

Polyimide Synthesis

The bicyclo[2.2.1]heptane structure has been used in the synthesis of fully alicyclic polyimides, showing its utility in advanced material science applications (Matsumoto, 2001).

Catalytic Enantioselective Desymmetrization

The bicyclo[4.1.0]heptane framework is integral in the enantioselective synthesis of bioactive compounds, demonstrating its importance in stereoselective organic synthesis (Ray & Mukherjee, 2022).

Safety and Hazards

When handling “Bicyclo[4.1.0]heptane-7-carboxylic acid”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

The primary targets of Bicyclo[4.1.0]heptane-7-carboxylic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Bicyclo[4.1.0]heptane-7-carboxylic acid . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in various environments.

properties

IUPAC Name |

bicyclo[4.1.0]heptane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTAWGJKWLLAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944040 | |

| Record name | Bicyclo[4.1.0]heptane-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.1.0]heptane-7-carboxylic acid | |

CAS RN |

41894-76-2, 21448-77-1 | |

| Record name | 7-Norcaranecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC155664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[4.1.0]heptane-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

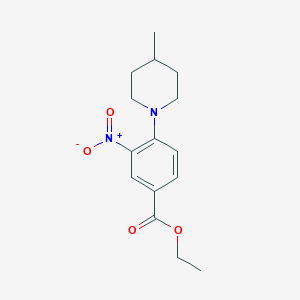

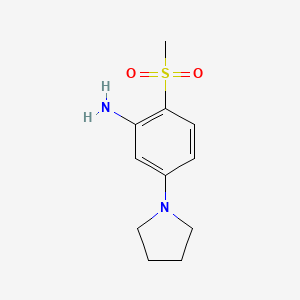

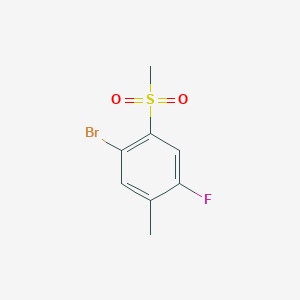

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Bicyclo[4.1.0]heptane-7-carboxylic acid in pharmaceutical synthesis?

A1: Bicyclo[4.1.0]heptane-7-carboxylic acid serves as a crucial building block in the production of Tofacitinib []. This medication, known commercially as CP-690,550, is utilized in the treatment of rheumatoid arthritis. The efficient synthesis of this acid derivative, typically as its tert-butyl ester, is paramount for large-scale production of Tofacitinib.

Q2: Can you elaborate on the synthetic route used to produce Bicyclo[4.1.0]heptane-7-carboxylic acid derivatives as described in the research?

A2: The research outlines a streamlined and efficient method for synthesizing 3-Benzyl-6-methyl-3,7-diaza-bicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester, a derivative of Bicyclo[4.1.0]heptane-7-carboxylic acid []. This process commences with readily available starting materials, 4-picoline and benzyl chloride, and proceeds through a series of five synthetic steps. These steps encompass reduction, epoxidation, and ring-opening reactions, ultimately yielding the targeted intermediate in a manner suitable for large-scale production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.